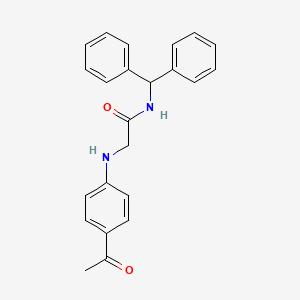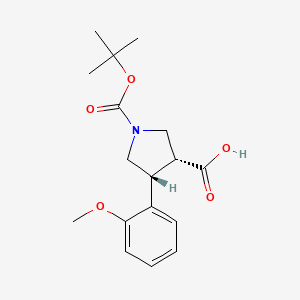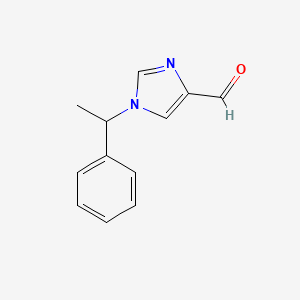
3-(tert-Butyl)-N-(4-(tert-butyl)phenyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(tert-Butyl)-N-(4-(tert-butyl)phenyl)aniline: is an organic compound characterized by the presence of tert-butyl groups attached to both the aniline and phenyl rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-N-(4-(tert-butyl)phenyl)aniline typically involves the alkylation of aniline derivatives. One common method includes the reaction of aniline with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl groups, leading to the formation of hydroperoxides or alcohols.
Reduction: Reduction reactions can target the nitro group (if present) or other reducible functionalities within the molecule.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of tert-butyl alcohols or hydroperoxides.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Introduction of halogen atoms or other substituents on the phenyl ring.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its unique structure allows for selective reactions, making it valuable in the development of new synthetic methodologies.
Biology: In biological research, derivatives of this compound may be explored for their potential biological activities, including antimicrobial or anticancer properties. The presence of tert-butyl groups can influence the compound’s interaction with biological targets.
Industry: In the industrial sector, this compound can be used as a stabilizer or additive in various materials, including polymers and resins. Its chemical stability and reactivity make it suitable for enhancing the properties of industrial products.
Mechanism of Action
The mechanism of action of 3-(tert-Butyl)-N-(4-(tert-butyl)phenyl)aniline involves its interaction with molecular targets through various pathways. The tert-butyl groups can influence the compound’s lipophilicity and steric properties, affecting its binding affinity to specific receptors or enzymes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-tert-Butylphenol: Similar in structure but lacks the aniline moiety.
3-tert-Butyl-4-hydroxyanisole: Contains a tert-butyl group and a hydroxy group, used as an antioxidant.
3,5-Di-tert-butyl-4-hydroxybenzoic acid: Another compound with tert-butyl groups, used in various chemical applications.
Uniqueness: 3-(tert-Butyl)-N-(4-(tert-butyl)phenyl)aniline is unique due to the presence of tert-butyl groups on both the aniline and phenyl rings. This dual substitution pattern imparts distinct chemical and physical properties, making it valuable for specific synthetic and industrial applications.
Properties
Molecular Formula |
C20H27N |
|---|---|
Molecular Weight |
281.4 g/mol |
IUPAC Name |
3-tert-butyl-N-(4-tert-butylphenyl)aniline |
InChI |
InChI=1S/C20H27N/c1-19(2,3)15-10-12-17(13-11-15)21-18-9-7-8-16(14-18)20(4,5)6/h7-14,21H,1-6H3 |
InChI Key |
UFIVPVVYGRWXCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC=CC(=C2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,5-Dimethyl-1H-benzo[d]imidazole-6-carbaldehyde](/img/structure/B12829943.png)

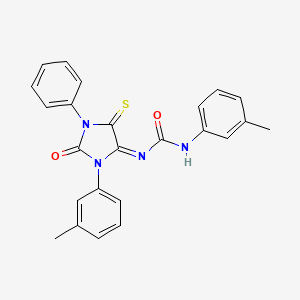
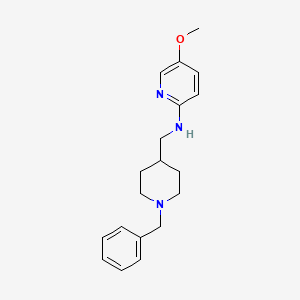
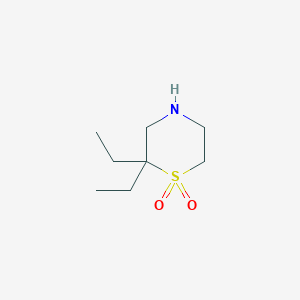
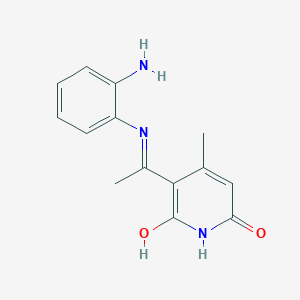
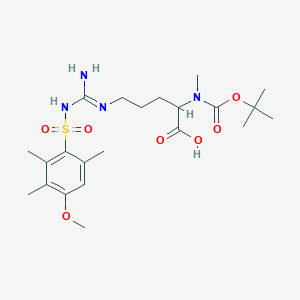
![2-Benzyl-2H-imidazo[1,5-a]quinolin-10-ium bromide](/img/structure/B12829997.png)
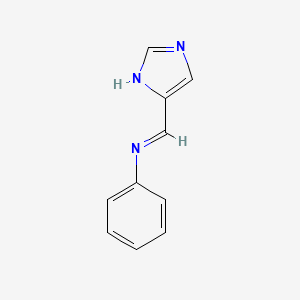
![N,N,2-trimethyl-1H-benzo[d]imidazol-4-amine](/img/structure/B12830011.png)

